molecular formula C8H9NO4S2 B2620094 2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonamide CAS No. 72007-45-5

2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonamide

Cat. No.: B2620094
CAS No.: 72007-45-5
M. Wt: 247.28
InChI Key: OKBHEHXZRRRBMC-UHFFFAOYSA-N
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Description

2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonamide is a complex chemical compound known for its unique structure and diverse properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonamide typically involves the reaction of 1,3-dihydrobenzo[c]thiophene-5-sulfonyl chloride with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to achieve high yields and involves rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding thiol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and substituted benzothiophene derivatives, which have significant applications in various fields.

Scientific Research Applications

2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride
  • 1,3-Dihydrobenzo[c]thiophene-5-sulfonyl chloride

Uniqueness

2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonamide is unique due to its specific structural features and reactivity, which make it a valuable compound in various research and industrial applications. Its ability to undergo diverse chemical reactions and form a wide range of products sets it apart from similar compounds.

Properties

IUPAC Name

2,2-dioxo-1,3-dihydro-2-benzothiophene-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S2/c9-15(12,13)8-2-1-6-4-14(10,11)5-7(6)3-8/h1-3H,4-5H2,(H2,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBHEHXZRRRBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=O)=O)C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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